molecular formula C16H16O2 B13636207 [4-Hydroxy-3-(propan-2-yl)phenyl](phenyl)methanone CAS No. 83938-73-2

[4-Hydroxy-3-(propan-2-yl)phenyl](phenyl)methanone

Cat. No.: B13636207
CAS No.: 83938-73-2
M. Wt: 240.30 g/mol
InChI Key: HFUYEJGTOBMYQY-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(propan-2-yl)phenylmethanone: is a chemical compound with a complex structure that includes a hydroxy group, an isopropyl group, and a phenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(propan-2-yl)phenylmethanone typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and isopropyl bromide.

    Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The reaction mixture is heated to facilitate the substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy-3-(propan-2-yl)phenylmethanone may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Processes: Automation is used to ensure consistency and efficiency in the production process.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Hydroxy-3-(propan-2-yl)phenylmethanone can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various halides, bases like potassium carbonate, solvents such as acetone or ethanol.

Major Products:

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development:

Medicine:

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Coatings and Adhesives: Its chemical properties make it suitable for use in coatings and adhesives.

Mechanism of Action

The mechanism by which 4-Hydroxy-3-(propan-2-yl)phenylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy group and the isopropyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

    4-Hydroxyacetophenone: Shares the hydroxy group but lacks the isopropyl and phenyl groups.

    Phenylmethanone: Contains the methanone core but lacks the hydroxy and isopropyl groups.

Uniqueness:

    Structural Complexity: The presence of both hydroxy and isopropyl groups attached to the phenyl ring makes 4-Hydroxy-3-(propan-2-yl)phenylmethanone unique.

    Chemical Properties:

This detailed article provides a comprehensive overview of 4-Hydroxy-3-(propan-2-yl)phenylmethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

83938-73-2

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(4-hydroxy-3-propan-2-ylphenyl)-phenylmethanone

InChI

InChI=1S/C16H16O2/c1-11(2)14-10-13(8-9-15(14)17)16(18)12-6-4-3-5-7-12/h3-11,17H,1-2H3

InChI Key

HFUYEJGTOBMYQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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